molecular formula C20H22N2O3 B2546956 3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 921999-21-5

3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2546956
CAS No.: 921999-21-5
M. Wt: 338.407
InChI Key: XGVIGUJRCXIQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches and Crystal Structure : A study detailed the synthesis of a compound through halogenated hydrocarbon amination, leading to a target molecule with confirmed structure through elemental analysis, IR, 1H NMR, MS, and X-ray diffraction, revealing insights into the three-dimensional stacking of the molecule via weak hydrogen bonds among molecules (Bai et al., 2012).
  • Synthesis of Tetrahydroisoquinolines : Research on the synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists involved nucleophilic displacement and electrophilic substitution, demonstrating the structural modifications necessary for potential neuroleptic activity (Ellefson et al., 1980).

Biological and Pharmacological Activities

  • Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, sharing a structural motif with the compound , were studied for their ability to inhibit tubulin polymerization, indicating a potential mode of action as cytostatics. This study provides a foundation for understanding the biological activities of similar compounds (Gastpar et al., 1998).
  • Antiproliferative Activity and Mechanism of Action : A novel series of 2-phenylquinolin-4-ones demonstrated significant cytotoxic activity against tumor cell lines, with certain derivatives exhibiting selective inhibition, suggesting a potential pathway through the inhibition of insulin-like growth factor-1 receptor (IGF-1R) autophosphorylation. This research highlights the therapeutic potential of structurally related compounds in cancer treatment (Li-Chen Chou et al., 2010).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-22-18-10-7-16(13-15(18)6-12-20(22)24)21-19(23)11-5-14-3-8-17(25-2)9-4-14/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVIGUJRCXIQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.